7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
Description
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
7-bromo-9-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-5-8(12)6-9-10(14)3-2-4-13-11(7)9/h5-6,13H,2-4H2,1H3 |
InChI Key |
FKPNFOIJUIFRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCCCC2=O)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of benzo[b]azepin-5-ones typically involves the construction of the azepine ring through cyclization reactions of suitably functionalized precursors. For 7-bromo-9-methyl derivatives, the synthetic routes often include:
Cyclization of halogenated precursors: Starting from 2-(2’-bromophenyl)ethynylaniline or related brominated aniline derivatives, cyclization under basic or acidic conditions forms the azepine ring with the bromine substituent retained at the 7-position.
Palladium-catalyzed cross-coupling and cyclization: Pd-catalyzed reactions, such as palladium/norbornene cooperative catalysis, have been employed to assemble the azepine ring directly from aryl iodides or bromides, enabling ortho-functionalization and ring closure in one-pot processes.
Dieckmann condensation: A classical method where intramolecular condensation of ester or keto precursors leads to the formation of the seven-membered ring, followed by functional group modifications to install methyl and bromo substituents.
Detailed Synthetic Route Example
A representative synthetic approach involves the following steps:
Preparation of 2-iodoaniline derivative: Starting from commercially available 2-iodoaniline, palladium-catalyzed Heck or Sonogashira coupling introduces allylic or alkynyl side chains.
Formation of allylic trichloroacetimidates: These intermediates bearing 2-allylaminoaryl groups are synthesized via nucleophilic substitution and are key for the subsequent ring closure steps.
One-pot multibond forming process: Utilizing palladium catalysis, the allylic trichloroacetimidates undergo intramolecular cyclization forming the 5-amino-2,5-dihydro-1H-benzo[b]azepine scaffold.
Hydrogenation and detosylation: Reduction of double bonds and removal of protecting groups yield the tetrahydro-benzo[b]azepin-5-one core.
Introduction of methyl and bromo substituents: Methylation at the 9-position and bromination at the 7-position can be achieved via electrophilic substitution under controlled conditions.
This approach was demonstrated to afford 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines in moderate to good yields (around 46% overall) from 2-iodoaniline derivatives, with potential for further functionalization to the target compound.
Specific Catalytic Systems and Conditions
Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: This method allows direct ortho amination and 7-exo-trig Heck cyclization to form the seven-membered azepine ring. The use of 7-bromo-substituted norbornene (NBE) has been shown to enhance reactivity and selectivity for bromo-substituted benzoazepines, overcoming challenges with ortho-unsubstituted aryl halides.
-
Palladium acetate (Pd(OAc)2) with triphenylphosphine (PPh3) as ligand.
Bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA).
Hydrogenation catalysts (e.g., Pd/C) for reduction steps.
Reaction Temperatures: Typically ranging from room temperature to 80 °C for coupling steps; hydrogenation at atmospheric pressure and room temperature to mild heating.
Reaction Conditions and Yield Analysis
| Step | Key Parameters | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 60 °C, 12 h, Pd catalyst, base | 45-55% | ≥95% |
| Methylation | Room temperature, 24 h, methylating agent | 60-70% | ≥98% |
| Bromination | Controlled electrophilic substitution | 50-65% | ≥95% |
| Hydrogenation and Detosylation | Atmospheric pressure, Pd/C catalyst | 80-90% | ≥98% |
Yields vary depending on the substrate purity, catalyst loading, and reaction time. Optimization of these parameters is crucial for maximizing overall yield and product purity.
Analytical and Characterization Techniques
To confirm the structure and purity of this compound, the following methods are standard:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify the substitution pattern and ring structure.
Mass Spectrometry (MS): To confirm molecular weight and bromine isotopic pattern.
High-Performance Liquid Chromatography (HPLC): For purity assessment.
X-ray Crystallography: When crystals are available, to confirm stereochemistry and ring conformation.
Infrared Spectroscopy (IR): To identify characteristic ketone and amine functional groups.
Summary of Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Dieckmann Condensation | Intramolecular condensation forming azepinone ring | Established, straightforward | Moderate yields, multi-step |
| Pd/Norbornene Cooperative Catalysis | One-pot ortho amination and Heck cyclization using Pd and 7-bromo-NBE | High selectivity, efficient for bromo-substituted compounds | Requires palladium catalyst, ligand optimization |
| Cyclization of Halogenated Precursors | Base or acid-mediated ring closure of 2-(2’-bromophenyl)ethynylaniline derivatives | Retains halogen substituent, versatile | Sensitive to reaction conditions |
| Electrophilic Substitution | Post-cyclization bromination and methylation steps | Allows late-stage functionalization | Requires careful control to avoid over-substitution |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to its fully saturated form.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, fully saturated azepines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- Applications : Key intermediate for Tolvaptan, a vasopressin V2 receptor antagonist .
- Key Differences : Bromine’s larger atomic radius and polarizability in the target compound may alter binding kinetics compared to chlorine. Methyl at position 9 introduces steric hindrance absent in the chloro analog .
2-Bromo-6,7,8,9-tetrahydro-benzocyclohepten-5-one
- Structure: Bromine at position 2, fused cycloheptenone ring.
- Applications: No direct therapeutic data, but benzannulated structures are common in CNS drug scaffolds .
- Key Differences: The benzoazepine core in the target compound offers a nitrogen atom for functionalization, unlike the oxygen in benzocycloheptenone.
9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one
- Structure: Amino group at position 9, diazepine ring.
- Applications : Explored for anxiolytic and anticonvulsant properties due to structural similarity to benzodiazepines .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Q & A
Q. What are the recommended synthetic routes for 7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and cyclization steps. A common approach is bromination of a pre-functionalized tetrahydrobenzazepinone precursor using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DMF or DCM) . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time to minimize byproducts. For example, kinetic studies using HPLC can track intermediate formation .
Q. How should researchers characterize the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the bromine and methyl substituents' positions (e.g., deshielded protons near the bromine atom) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 268.03) and isotopic patterns characteristic of bromine .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Initial screening should focus on:
- CNS Activity : Radioligand binding assays (e.g., GABA receptor affinity) due to structural similarity to benzodiazepines .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, comparing zones of inhibition to standard drugs .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safe concentration ranges .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in CNS disorders?
Advanced methodologies include:
- Patch-Clamp Electrophysiology : To assess modulation of ion channels (e.g., chloride influx via GABA receptors) .
- Behavioral Models : Rodent studies for anxiolytic/sedative effects (e.g., elevated plus maze, open field tests) with dose-response curves .
- Molecular Docking : Computational modeling to predict binding affinities to CNS targets (e.g., using AutoDock Vina) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Systematically compare data from diverse assays (e.g., IC variability in enzyme inhibition) while controlling for variables like cell type or solvent .
- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show inconsistency .
- Solubility/Purity Checks : Use HPLC-DAD to rule out impurities as confounding factors .
Q. How does the bromine substituent influence structure-activity relationships (SAR) compared to other halogens?
Comparative studies with chloro/fluoro analogs can reveal:
- Electrophilicity : Bromine’s polarizability enhances interactions with hydrophobic binding pockets.
- Metabolic Stability : LC-MS/MS can track debromination in microsomal assays .
- Biological Half-Life : Pharmacokinetic profiling in animal models to assess halogen-dependent clearance rates .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Q. How can researchers assess its stability under varying experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12), monitoring degradation via UPLC-PDA .
- Excipient Compatibility : Co-incubate with common formulation agents (e.g., PEG-400) to identify destabilizing interactions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
